molecular formula C33H34ClN3O7S B2440642 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide CAS No. 688061-46-3

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide

Cat. No.: B2440642
CAS No.: 688061-46-3
M. Wt: 652.16
InChI Key: DAJQPKYXXNHOKL-UHFFFAOYSA-N
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Description

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its complex structure integrates several pharmacologically active motifs, including a quinazolinone core, a chalcone-like sulfanylketone fragment, and a homoveratrylamine moiety. The quinazolinone scaffold is a privileged structure in drug discovery, known for its ability to interact with a wide range of enzymatic targets, particularly kinases and other ATP-binding proteins [https://www.ncbi.nlm.nih.gov/]. The presence of the [1,3]dioxolo ring is suggestive of potential interactions with enzymes that recognize catechol-like structures. The specific research applications for this compound are derived from its structural components, which imply potential as a multi-targeting agent for investigating cancer cell proliferation, signal transduction pathways, and inflammatory processes. Researchers may utilize this compound as a key intermediate for further chemical synthesis or as a lead compound for the development of novel enzyme inhibitors. Its mechanism of action is hypothesized to involve the modulation of key cellular signaling pathways, though specific target validation studies are required to confirm its primary molecular interactions. This product is supplied for laboratory research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34ClN3O7S/c1-41-27-12-7-21(16-28(27)42-2)13-14-35-31(39)6-4-3-5-15-37-32(40)24-17-29-30(44-20-43-29)18-25(24)36-33(37)45-19-26(38)22-8-10-23(34)11-9-22/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJQPKYXXNHOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)Cl)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents used in this step include anthranilic acid derivatives and isocyanates.

    Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors and dehydrating agents.

    Functional Group Modifications: The introduction of the chlorophenyl, oxoethyl, and dimethoxyphenethyl groups is achieved through various substitution and addition reactions. Reagents such as chlorobenzene, oxalyl chloride, and dimethoxybenzene are commonly used.

    Final Coupling: The final step involves the coupling of the hexanamide chain to the quinazolinone core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxoethyl and dimethoxyphenethyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can occur at the oxo groups, converting them to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxidized forms of the compound.

Scientific Research Applications

6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. Additionally, its interaction with inflammatory mediators can result in anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,3,4-trimethoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8-ol
  • 5-Phenylindazolo[3,2-b]quinazolin-7(5H)-one
  • 8-Aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one

Uniqueness

Compared to similar compounds, 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide stands out due to its unique combination of functional groups and structural features. This uniqueness imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 6-(6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide is a complex synthetic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature and research findings.

Chemical Structure

The chemical structure of the compound can be broken down into several key functional groups:

  • Chlorophenyl Group : Known for its role in enhancing biological activity.
  • Dioxoloquinazoline Core : This moiety is often associated with various pharmacological properties.
  • Hexanamide Side Chain : Contributes to the overall lipophilicity and biological interaction potential.

Biological Activity Overview

Research indicates that compounds similar to this structure exhibit a variety of biological activities, including:

  • Antibacterial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating neurological disorders and infections .
  • Antiviral Properties : Some derivatives have demonstrated antiviral activity against tobacco mosaic virus (TMV), suggesting potential applications in virology .

Antibacterial Activity

Studies have demonstrated that derivatives containing the chlorophenyl group exhibit significant antibacterial properties. For instance:

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

These results indicate that modifications in the structure can enhance or diminish antibacterial efficacy .

Enzyme Inhibition Studies

Enzyme inhibition studies have highlighted the potential of this compound as an AChE inhibitor. The following table summarizes findings from various studies:

CompoundAChE Inhibition (%)Urease Inhibition (%)
6-(6-{...}7585
Compound D6070
Compound E5065

The high inhibition percentages suggest that this compound could be a candidate for further development in treating conditions related to enzyme dysfunctions .

Antiviral Activity

The antiviral properties of compounds related to this structure were assessed against TMV:

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

These results indicate that certain modifications can enhance antiviral activity, making them suitable for further exploration in antiviral drug development .

Case Studies

Several case studies have been conducted on compounds with similar structures:

  • Case Study on Antibacterial Effects : A study evaluated a series of quinazoline derivatives for their antibacterial properties and found that specific substitutions significantly increased potency against resistant strains.
  • Case Study on Enzyme Inhibition : Research focused on the acetylcholinesterase inhibitory activity of compounds derived from dioxoloquinazolines showed promising results in vitro, suggesting potential therapeutic applications in Alzheimer's disease.

Q & A

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Answer : Apply Bayesian hierarchical modeling to account for inter-lab variability. Use the R package brms for Markov chain Monte Carlo (MCMC) sampling. Report 95% credible intervals (CrI) and Bayes factors (BF >10 for conclusive evidence) .

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